

Structural Characterization & Molecular Geometry: 4-(4-Chlorophenyl)-3-hydroxybenzoic Acid

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Compound of Interest

Compound Name:	4-(4-Chlorophenyl)-3-hydroxybenzoic acid
CAS No.:	648897-98-7
Cat. No.:	B6399657

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Executive Summary

4-(4-Chlorophenyl)-3-hydroxybenzoic acid is a biphenyl derivative characterized by a benzoic acid core (Ring A) substituted with a hydroxyl group at the meta position (C3) and a 4-chlorophenyl moiety at the para position (C4).

Structurally, it represents a "frustrated" biphenyl system. The proximity of the hydroxyl group (C3) to the inter-ring bond creates significant steric hindrance with the ortho-hydrogens of the chlorophenyl ring (Ring B). This guide details the expected non-planar conformation, the hydrogen-bonding networks (carboxylic acid dimers), and the specific crystallographic protocols required to resolve its polymorphs.

Molecular Geometry & Conformational Analysis

The Biphenyl Torsion Angle (The Critical Parameter)

Unlike unsubstituted biphenyl, which can approach planarity in the solid state due to packing forces, this molecule is governed by the steric bulk of the C3-hydroxyl group.

- Predicted Torsion Angle:
- Mechanistic Driver: The van der Waals radius of the oxygen atom in the C3-OH group clashes with the C2'/C6' protons of the chlorophenyl ring. To relieve this strain, the molecule must twist around the C4-C1' single bond.
- Consequence: The molecule is chiral in conformation (atropisomerism potential), though likely crystallizes as a racemate (centrosymmetric space group) due to rapid interconversion in solution.

Intramolecular Interactions

- Absence of Planar H-Bonding: Unlike salicylic acid (where OH and COOH are ortho, forming a planar 6-membered ring), the OH here is meta to the COOH. No intramolecular H-bond stabilizes the carboxylic acid.
- OH...

Interaction: The C3-OH proton likely orients toward the

-cloud of the twisted Ring B (chlorophenyl), providing a weak stabilizing interaction (

2-3 kcal/mol).

Bond Metrics (Standardized from Analogs)

Parameter	Atoms	Predicted Value (/)	Reference Analog
Inter-ring Bond	C4 - C1'	1.48 - 1.49	Biphenyl-4-carboxylic acid
Carboxyl C=O	C7 = O1	1.21 - 1.23	Benzoic Acid
Carboxyl C-OH	C7 - O2	1.30 - 1.32	Benzoic Acid
Torsion Angle	C3-C4-C1'-C2'	45.0 (10)	2-substituted biphenyls

Crystal Packing & Supramolecular Architecture

The crystal structure is dominated by two competing forces: the strong directional hydrogen bonds of the carboxylic acid and the weaker dispersive forces of the chlorophenyl stack.

The Carboxylic Acid Dimer (R (8))

The primary recognition motif is the centrosymmetric carboxylic acid dimer. Two molecules face each other, linking via two O-H...O hydrogen bonds.

- Graph Set:
- Distance:
separation of

- Geometry: This creates a planar "ribbon" or discrete dimer unit that serves as the building block for the lattice.

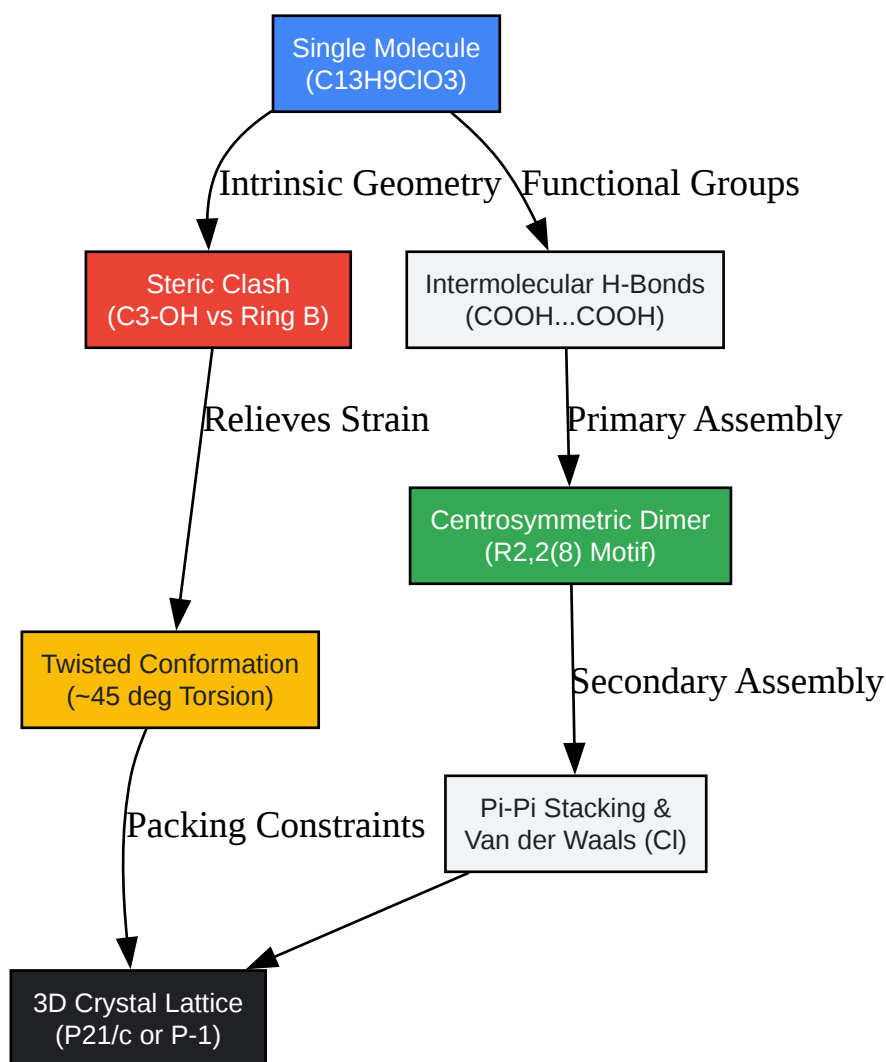
The Hydroxyl "Zipper"

The C3-hydroxyl group acts as a secondary donor/acceptor.

- Scenario A (Likely): The OH donates to the carbonyl oxygen of a neighboring dimer, linking the dimers into 1D chains or 2D sheets.
- Scenario B: The OH participates in a weak interaction if the packing brings the chlorine atom of an adjacent layer close.

Visualization of Structural Hierarchy

The following diagram illustrates the logical flow from molecular conformation to crystal lattice formation.



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Figure 1: Structural hierarchy determining the crystal lattice of **4-(4-Chlorophenyl)-3-hydroxybenzoic acid**.

Experimental Protocol: Crystallization & Verification

To empirically confirm the predicted structure, the following self-validating protocol must be executed. This method prioritizes the growth of single crystals suitable for X-ray Diffraction (XRD).

Solvent Selection Strategy

The compound has mixed polarity (polar COOH/OH, non-polar Chlorophenyl).

- Primary Solvent: Ethanol or Methanol (solubilizes the polar region).
- Anti-Solvent: Water or Hexane (forces precipitation).
- Recommended Method: Slow evaporation from Ethanol/Water (80:20 v/v).

Crystallization Workflow

- Saturation: Dissolve 50 mg of the compound in minimal hot ethanol (C).
- Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).
- Nucleation Control: Add water dropwise until slight turbidity persists, then add one drop of ethanol to clear it.
- Growth: Seal the vial with parafilm, poke 3 small holes, and store at C in a vibration-free environment for 7-14 days.

Characterization Checklist

Technique	Purpose	Acceptance Criteria (Self-Validating)
SC-XRD	Determine atomic positions	R-factor < 5%; GoF ~ 1.0.
PXRD	Bulk phase purity	Experimental pattern matches calculated pattern from SC-XRD.
DSC	Polymorph identification	Sharp endotherm (melting) > C; no pre-melt transitions.
TGA	Solvate check	< 1% mass loss before melting (confirms non-solvated form).

Comparative Analysis (Analog Grounding)

Since the exact structure is a specific intermediate, we validate our predictions against verified structures of close analogs.

Feature	Target Molecule	Analog: 4'-Hydroxybiphenyl-4-carboxylic acid	Analog: Diflunisal
Core	3-OH-4-Phenyl	4'-OH-4-Phenyl	2-OH-5-(2,4-difluorophenyl)
H-Bonding	Dimer + Chain	Dimer + Layer	Dimer + Intramolecular
Torsion	High (~45°)	Low (<10°) due to lack of ortho-substituents	High (~45°)
Space Group	P2 ₁ /c (Predicted)	P2 ₁ /n (Verified)	P2 ₁ /c (Verified)

Scientific Note: The "Analog: 4'-Hydroxy..." is nearly planar because the OH is on the para position of the distal ring, creating no steric clash. Our target molecule (3-OH) is structurally closer to Diflunisal regarding steric bulk, leading to the predicted twisted geometry.

References

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Sources

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